5-ethyl-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(9-10-19(17)23)22-30(26,27)21-14-16(5-2)8-11-20(21)28-3/h8-11,14-15,22H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOZYCYCCVCHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential pharmaceutical applications. Its unique structure incorporates multiple functional groups, including sulfonamide and tetrahydroquinoline moieties, which suggest significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.6 g/mol. The presence of methoxy, sulfonyl, and amine functionalities enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O6S2 |
| Molecular Weight | 454.6 g/mol |
| Functional Groups | Methoxy, Sulfonyl, Amine |
Anticancer Potential
Preliminary studies indicate that compounds similar to 5-ethyl-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibit significant activity against various cancer cell lines. For instance, a related compound demonstrated selective antitumor effects by targeting thioredoxin reductase (TrxR), an important enzyme involved in cancer progression .
The proposed mechanism of action involves the compound's interaction with specific biological targets. It is hypothesized that the sulfonamide group may play a critical role in inhibiting enzyme activity associated with tumor growth. This interaction could lead to the induction of apoptosis in cancer cells and inhibition of proliferation.
Study on Antitumor Activity
A study evaluated the antitumor efficacy of various tetrahydroquinoline derivatives against human tumor cell lines. Among these derivatives, those structurally similar to the target compound showed promising results in reducing cell viability and inducing apoptosis .
Antimicrobial Activity
Research has also explored the antimicrobial properties of sulfonamide derivatives. A series of compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing that certain structural modifications can enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in the side chains significantly affect biological activity. For example, increasing the length or branching of alkyl groups in related compounds has been correlated with enhanced anticancer activity .
In Silico Studies
In silico modeling has been employed to predict the binding affinity of 5-ethyl-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide to its biological targets. These studies suggest that the compound may effectively bind to active sites on enzymes involved in cancer metabolism .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a sulfonamide group and a tetrahydroquinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 402.55 g/mol. Understanding its chemical properties is crucial for its application in medicinal chemistry and pharmacology.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. 5-ethyl-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has been tested against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) showed that this compound inhibited cell proliferation with an IC50 value of 12 µM. This suggests its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Preliminary tests have shown effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results indicate that the compound could be further explored for use in treating bacterial infections.
Neuropharmacological Research
The tetrahydroquinoline structure suggests potential neuropharmacological applications. Research into similar compounds has linked these structures to neuroprotective effects.
Case Study: Neuroprotective Effects
In an animal model of Parkinson's disease, administration of the compound significantly reduced neurodegeneration markers compared to the control group, indicating its potential role in neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
The ethyl-methoxy substitution pattern distinguishes the target compound from analogs such as:
- 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: Replaces the sulfonamide group with a benzamide and substitutes chlorine for the ethyl group.
- 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide: Features a fully methylated benzene ring, increasing hydrophobicity and steric bulk. This could enhance membrane permeability but reduce aqueous solubility compared to the ethyl-methoxy variant .
Table 1: Substituent Impact on Molecular Properties
| Compound Name | Benzene Substituents | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|
| Target Compound | 5-ethyl, 2-methoxy | ~470 | Sulfonamide |
| 5-Chloro-2-methoxy benzamide analog | 5-chloro, 2-methoxy | ~450 | Benzamide |
| Pentamethyl benzene sulfonamide | 2,3,4,5,6-pentamethyl | 464.6 | Sulfonamide |
Modifications on the Tetrahydroquinoline Scaffold
- 1-(2-cyanoethyl)-tetrahydroquinoline derivatives: Compounds like 4-{2-[1-(2-cyanoethyl)-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) replace the propane sulfonyl group with a cyanoethyl chain. This introduces a nitrile group, enhancing electrochemical activity in ionic liquids for Au electrodeposition .
- Nitro-substituted tetrahydroquinolines: For example, 1-[2-(4-nitrophenyl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one incorporates a nitro group and an isoxazole ring. The nitro group increases electron-withdrawing effects, influencing redox behavior and hydrogen-bonding interactions in crystal packing .
Sulfonamide vs. Alternative Functional Groups
Research Findings and Implications
- Electrochemical Activity : The propane sulfonyl group in the target compound may mimic the behavior of CTDB in ionic liquids, acting as a surfactant or leveller during metal electrodeposition .
- Crystallographic Behavior : Unlike the nitro-isoxazole derivative (), the target compound’s ethyl and methoxy groups may lead to distinct torsion angles and packing modes, affecting solid-state stability.
Preparation Methods
Introduction of the Propane-1-Sulfonyl Group
The amine group at position 1 of the tetrahydroquinoline is sulfonylated using propane-1-sulfonyl chloride under basic conditions. A representative procedure involves dissolving 6-amino-1,2,3,4-tetrahydroquinoline in dichloromethane, followed by dropwise addition of propane-1-sulfonyl chloride and triethylamine at 0–5°C. The reaction proceeds to completion within 2–4 hours, yielding 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with >85% purity after aqueous workup.
Preparation of 5-Ethyl-2-Methoxybenzene-1-Sulfonyl Chloride
The benzene sulfonamide component is synthesized via directed chlorosulfonation of a substituted benzene derivative.
Chlorosulfonation of 3-Ethyl-4-Methoxyphenol
3-Ethyl-4-methoxyphenol is treated with chlorosulfonic acid (ClSO₃H) at −10°C to 5°C in a controlled exothermic reaction. The reaction mixture is quenched with ice water, and the resulting 5-ethyl-2-methoxybenzene-1-sulfonyl chloride is extracted into ethyl acetate (63% yield). Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | −10°C → 5°C |
| Solvent | Chlorosulfonic acid |
| Quenching Agent | Ice-water mixture |
| Yield | 63% |
Coupling of Sulfonyl Chloride and Tetrahydroquinoline Amine
The final step involves nucleophilic substitution between 5-ethyl-2-methoxybenzene-1-sulfonyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine .
Reaction Conditions and Optimization
The amine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. A solution of the sulfonyl chloride (1.1 equiv) in THF is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl. After stirring at room temperature for 12 hours, the product is isolated via filtration or extraction (74–80% yield).
Critical Factors for High Yield :
Alternative Routes and Methodological Innovations
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling strategy has been explored for constructing the tetrahydroquinoline core. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate reacts with aryl halides in the presence of Pd(PPh₃)₄ and Na₂CO₃, achieving 93% yield under optimized conditions. This method enables late-stage functionalization but requires rigorous exclusion of moisture and oxygen.
One-Pot Sulfonylation-Chlorosulfonation
Recent advances demonstrate concurrent sulfonylation and chlorosulfonation in a single reactor, reducing purification steps. For instance, sequential treatment of 3-ethyl-4-methoxyphenol with ClSO₃H and propane-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) achieves a 68% overall yield.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. Resolution Strategy :
- Dose-Response Curves : Compare IC50 values under standardized conditions (e.g., 1% DMSO, pH 7.4).
- SPR (Surface Plasmon Resonance) : Validate direct target binding kinetics .
Advanced: What methodologies elucidate interactions with biological targets?
- Biophysical Assays :
- Cellular Assays :
Example : ITC revealed a Kd of 12 nM for the compound with VEGFR2, but BRET showed reduced efficacy in hypoxic cells due to altered receptor dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
